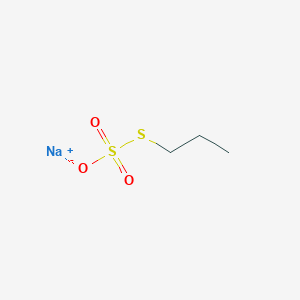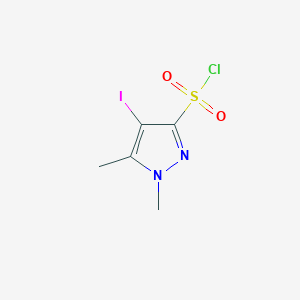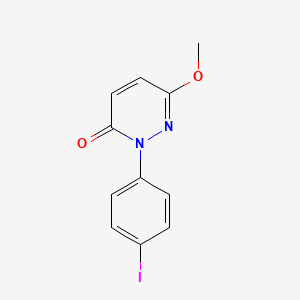
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide is a chemical compound with the molecular formula C8H8F2N2O2 It is characterized by the presence of two fluorine atoms, a hydroxy group, and a methoxy group attached to a benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoroaniline and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the benzimidamide structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for further development.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Difluoro-4-hydroxy-N-methoxy-N-methylbenzamide
- 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde
- 2,6-Difluoro-4-hydroxybenzaldehyde
Uniqueness
2,5-Difluoro-N-hydroxy-4-methoxybenzimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8F2N2O2 |
|---|---|
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
2,5-difluoro-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-7-3-5(9)4(2-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12) |
Clave InChI |
SKJXMUVPJUJSID-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)F)/C(=N/O)/N)F |
SMILES canónico |
COC1=C(C=C(C(=C1)F)C(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)





![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)



